Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. [] It exhibits competitive nanomolar affinity for animal and human V1b receptors, showing much lower affinity for other vasopressin and oxytocin receptors. [] In vitro, it fully antagonizes arginine vasopressin (AVP)-induced calcium increase in cells expressing V1b receptors. [] In vivo, SSR149415 inhibits AVP-induced corticotropin release, AVP-potentiated corticotropin release by corticoliberin, and stress-induced corticotropin elevation. [] It also displays anxiolytic-like activity in a mouse model of anxiety. []
Relevance: SSR149415 shares several key structural features with the target compound "1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone," specifically the sulfonyl group linked to a phenyl ring and a pyrrolidine ring. This suggests both compounds could be categorized as sulfonamide derivatives. The presence of different substituents on the pyrrolidine ring and the absence of the 2-pyrrolidinone ring in SSR149415 highlight the variations possible within this chemical class.
Compound Description: TMI-1 is a dual inhibitor of Tumor Necrosis Factor-converting enzyme (TACE) and several matrix metalloproteinases (MMPs). [] It exhibits nanomolar IC50 values for TACE and various MMPs in vitro. [] In cell-based assays, it inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) secretion without affecting TNF mRNA levels. [] It selectively inhibits TNF secretion and demonstrates efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis. []
Relevance: While structurally distinct from "1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone" at first glance, TMI-1 provides an example of a sulfonamide derivative with biological activity. It highlights that variations in the heterocyclic ring (thiomorpholine instead of piperidine) and additional substituents can significantly alter the compound's biological target and properties.
Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA)
Compound Description: VNO and VHA are potential oxidative impurities of venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. [] These impurities are formed during oxidative stress degradation of venetoclax. [] VNO is synthesized by oxidizing venetoclax using m-CPBA, while VHA is formed by heating VNO with water. [] They serve as reference standards for manufacturing venetoclax API or tablets. []
Relevance: Although not directly structurally related to "1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone," VNO and VHA highlight the importance of considering potential impurities and degradation products when analyzing a compound. These impurities can be structurally similar to the parent compound with modifications arising from oxidative processes, impacting their properties and potential biological activity.
Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels in a concentration-dependent manner. [] Combining analog 24 with a Bcl-2 inhibitor results in synergistic induction of apoptosis in pancreatic cancer cell lines. [] Concurrent use of analog 24 and navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines. []
Relevance: While not directly structurally related to "1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone," Analog 24 demonstrates that compounds with very different structures can indirectly influence similar biological pathways, like apoptosis. This example emphasizes the interconnected nature of biological systems and the potential for diverse chemical structures to modulate similar pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.